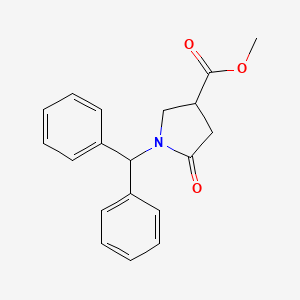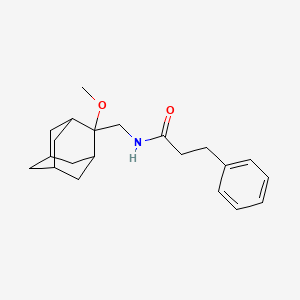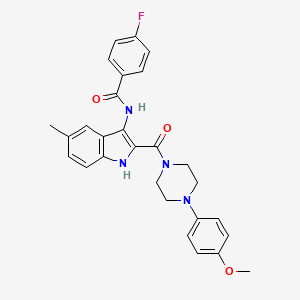
N-(4-(1,3,4-oxadiazol-2-il)tiazol-2-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the hydrazide derivative on condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride undergoes dehydrative cyclization to yield N-((5-substituted-1,3,4-oxadiazol-2-yl)methyl) benzo[d]thiazol-2-amine .Molecular Structure Analysis
Thiazoles have three possible orientations of the thiazole ring towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación
Actividad anti-Salmonella Typhi
El compuesto ha sido sintetizado y evaluado por su actividad anti-salmonella typhi . El estudio encontró que el compuesto mostró una actividad significativa contra Salmonella typhi, una bacteria que causa la fiebre tifoidea .
Agentes citotóxicos e inhibidores enzimáticos
El compuesto ha sido estudiado por su potencial como agente citotóxico e inhibidor enzimático . Se ha encontrado que interactúa con ácidos nucleicos, enzimas y proteínas globulares, contribuyendo a sus efectos antiproliferativos .
Actividad antibacteriana
El compuesto ha mostrado actividad antibacteriana contra Staphylococcus aureus, Staphylococcus epidermidis y Escherichia coli . Estas bacterias son causas comunes de varias infecciones, incluidas infecciones de la piel, neumonía e infecciones del tracto urinario .
Propiedad antiinflamatoria
El compuesto ha sido ampliamente explorado por su propiedad antiinflamatoria . Esto lo hace potencialmente útil en el tratamiento de afecciones caracterizadas por inflamación, como la artritis y el asma .
Actividad anticancerígena
El compuesto ha sido estudiado por su actividad anticancerígena . Se ha encontrado que tiene diferentes mecanismos de acción al dirigirse a varias enzimas y proteínas que contribuyen a la proliferación de células cancerosas .
Actividad anticonvulsiva
Se ha informado que el compuesto tiene actividad anticonvulsiva . Esto sugiere que podría utilizarse potencialmente en el tratamiento de afecciones caracterizadas por convulsiones, como la epilepsia .
Actividad antidepresiva
El compuesto ha sido estudiado por su potencial como antidepresivo . Esto sugiere que podría utilizarse potencialmente en el tratamiento de trastornos del estado de ánimo, como la depresión .
Actividad anti-VIH
Se ha informado que el compuesto tiene actividad anti-VIH . Esto sugiere que podría utilizarse potencialmente en el tratamiento de la infección por VIH .
Direcciones Futuras
The future directions for “N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, they could be used as lead compounds for rational drug designing .
Mecanismo De Acción
Target of Action
N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide is a synthetic compound that has been found to exhibit significant biological activitySimilar compounds have shown moderate inhibition activity againstColletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani . These are all pathogenic fungi, suggesting that the compound may act on targets within these organisms.
Mode of Action
It is known that similar compounds interact with their targets by inhibiting key enzymes or disrupting essential biological processes . The compound’s interaction with its targets leads to changes that inhibit the growth and proliferation of the pathogenic fungi.
Biochemical Pathways
It can be inferred that the compound interferes with the normal functioning of the fungi, possibly by disrupting cell wall synthesis, protein synthesis, or other vital processes . The downstream effects of these disruptions would likely include inhibited growth and eventual death of the fungi.
Result of Action
The molecular and cellular effects of N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide’s action would likely include disruption of essential cellular processes in the target fungi, leading to inhibited growth and proliferation . At the molecular level, the compound may interact with key enzymes or other targets, altering their function and disrupting normal biochemical processes.
Propiedades
IUPAC Name |
N-[4-(1,3,4-oxadiazol-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c1-4(12)9-7-10-5(2-14-7)6-11-8-3-13-6/h2-3H,1H3,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFRXXHQYPAMJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=NN=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2375471.png)
![tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B2375473.png)
![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2375474.png)
![2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde](/img/structure/B2375479.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2375481.png)

![3-isobutyl-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2375483.png)
![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)
![3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2375486.png)


![2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride](/img/structure/B2375491.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)

